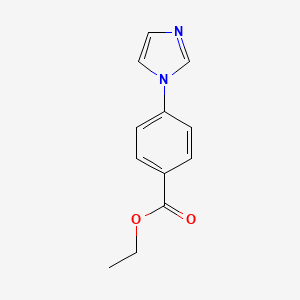

Ethyl 4-(1H-imidazol-1-YL)benzoate

概要

説明

Ethyl 4-(1H-imidazol-1-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-imidazol-1-yl)benzoate typically involves the N-arylation of imidazole with ethyl 4-bromobenzoate. This reaction can be catalyzed by various catalysts, such as copper or palladium, under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

化学反応の分析

Types of Reactions

Ethyl 4-(1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The imidazole ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Ethyl 4-(1H-imidazol-1-yl)benzyl alcohol.

Substitution: Various substituted imidazole derivatives.

科学的研究の応用

Ethyl 4-(1H-imidazol-1-yl)benzoate is a chemical compound with the molecular formula . It is an imidazole derivative with diverse applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound serves as a versatile building block in scientific research, with noted applications in chemistry, biology, medicine, and industry.

Chemistry

- It is used as a building block in the synthesis of more complex molecules.

Biology

- It serves as a ligand in the study of enzyme interactions and protein binding.

- Imidazole derivatives influence a variety of biochemical pathways due to their broad range of biological activities.

Medicine

- It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Imidazole derivatives exhibit a variety of biological activities, suggesting they may have diverse molecular and cellular effects.

- It serves as a building block in medicinal chemistry.

Industry

- It is used in the development of new materials and as a catalyst in various chemical reactions.

- Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

This compound is a compound derived from the imidazole family, known for its diverse biological activities. Imidazole derivatives are recognized for their significant biological activities and exhibit a broad spectrum of effects.

These include:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

These activities stem from their ability to interact with various biological targets, including enzymes and receptors. The compound primarily interacts with enzymes by binding to their active sites, which can inhibit enzyme function, leading to various biochemical effects. For example, imidazole derivatives can bind to the heme center of enzymes, disrupting their activity. This compound influences several biochemical pathways, potentially affecting cell signaling, gene expression, and cellular metabolism. The polar nature of the imidazole ring enhances its pharmacokinetic properties, allowing for better absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. In vitro assays have shown its effectiveness against various bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Bacillus subtilis | 28 | 10 |

| Klebsiella pneumoniae | 25 | 10 |

| Escherichia coli | 30 | 10 |

These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Antiprotozoal Activity

In addition to antibacterial effects, this compound has been evaluated for its antiprotozoal activity. Studies have shown that it exhibits potent activity against protozoa such as Entamoeba histolytica and Giardia intestinalis.

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.740 |

| Reference Compound | 0.800 |

This indicates that structural variations can lead to improved biological activity.

作用機序

The mechanism of action of Ethyl 4-(1H-imidazol-1-yl)benzoate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Ethyl 4-(1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:

- Mthis compound

- 4-(1H-imidazol-1-yl)benzaldehyde

- 4-(1H-imidazol-1-yl)benzoic acid

These compounds share a similar imidazole core but differ in their functional groups. The presence of the ethyl ester group in this compound makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts. This difference in lipophilicity can influence the compound’s solubility, reactivity, and biological activity, highlighting its uniqueness among similar compounds.

生物活性

Ethyl 4-(1H-imidazol-1-YL)benzoate is a compound derived from the imidazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Overview of Imidazole Derivatives

Imidazole derivatives, including this compound, are recognized for their significant biological activities. They exhibit a broad spectrum of effects such as:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Antiviral

These activities stem from their ability to interact with various biological targets, including enzymes and receptors .

Target of Action

The compound primarily interacts with enzymes by binding to their active sites. This interaction can inhibit enzyme function, leading to various biochemical effects. For example, imidazole derivatives can bind to the heme center of enzymes, disrupting their activity.

Biochemical Pathways

This compound influences several biochemical pathways, potentially affecting cell signaling, gene expression, and cellular metabolism. The polar nature of the imidazole ring enhances its pharmacokinetic properties, allowing for better absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound. In vitro assays have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Bacillus subtilis | 28 | 10 |

| Klebsiella pneumoniae | 25 | 10 |

| Escherichia coli | 30 | 10 |

These results indicate that the compound has significant antibacterial activity, particularly against Gram-positive bacteria .

Antiprotozoal Activity

In addition to antibacterial effects, this compound has been evaluated for its antiprotozoal activity. Studies have shown that it exhibits potent activity against protozoa such as Entamoeba histolytica and Giardia intestinalis. The IC50 values suggest that modifications in the structure can enhance efficacy:

| Compound | IC50 (µM) |

|---|---|

| This compound | 0.740 |

| Reference Compound | 0.800 |

This indicates that structural variations can lead to improved biological activity .

Applications in Medicinal Chemistry

This compound serves as a crucial building block in medicinal chemistry. Its applications include:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 4-(1H-imidazol-1-yl)benzoate, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling imidazole derivatives with functionalized benzoic acid esters. For example, describes analogous reactions where ethyl hydrazinecarboxylates react with imidazole-containing amines under controlled temperatures (e.g., 60–80°C) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) . Catalysts such as palladium or copper salts may enhance coupling efficiency . Optimization requires monitoring reaction progress via TLC or HPLC and adjusting parameters like stoichiometry, solvent polarity, or temperature to suppress competing pathways (e.g., hydrolysis or dimerization).

Q. How can spectroscopic techniques (NMR, IR) be systematically employed to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for benzoate and imidazole rings) and ethyl ester signals (δ 1.3–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2). highlights similar assignments for ethyl benzimidazole carboxylates .

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and imidazole C=N/C-C vibrations (~1600 cm⁻¹). Compare experimental data with DFT-calculated spectra, as demonstrated in for related compounds .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) is commonly employed . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Recrystallization from ethanol or DCM/hexane mixtures can enhance purity, as shown in for structurally similar imidazole derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry using software like Gaussian or ORCA. Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. validates IR spectra via DFT, a approach applicable to this compound .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes in ). Analyze binding affinity and hydrogen-bonding patterns to prioritize in vitro testing .

Q. What experimental and computational approaches resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer :

- X-ray Refinement : Use SHELXL ( ) for structure solution. Compare residual factors (R1/wR2) and electron density maps to identify disordered regions .

- Twinned Data : Apply twin law refinement in SHELXL for overlapping lattices. notes its robustness for macromolecular twinning, adaptable to small molecules .

- Theoretical Validation : Cross-validate bond lengths/angles with Cambridge Structural Database (CSD) entries, as done in for benzimidazole analogs .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced properties?

- Methodological Answer :

- Substituent Variation : Modify the benzoate ethyl group (e.g., methyl or propyl esters) to study solubility/bioactivity trends ( compares alkyl chain effects) .

- Bioisosteric Replacement : Replace imidazole with triazole ( ) or tetrazole () to alter electronic properties while retaining hydrogen-bonding capacity .

- In Vitro Assays : Screen analogs for enzyme inhibition (e.g., angiotensin-converting enzyme in ) or antimicrobial activity () to correlate structural changes with function .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors () to improve heat/mass transfer and reduce side reactions in imidazole coupling steps .

- Catalyst Recycling : Use immobilized Pd/Cu catalysts () to enhance turnover and reduce metal contamination .

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy to maintain quality control during scale-up.

Q. Data Presentation Example

Table 1 : Comparison of Synthetic Methods for Imidazole-Benzoate Derivatives

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Pd-Catalyzed Coupling | DMF, 80°C, 12h | 65 | 98 | |

| Copper-Mediated | DCM, RT, 24h | 45 | 95 | |

| Microwave-Assisted | EtOH, 100°C, 30 min | 78 | 99 |

特性

IUPAC Name |

ethyl 4-imidazol-1-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXZSKUXJSZZMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540386 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86718-07-2 | |

| Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。